Benproperine, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-benproperine is a chiral compound used primarily as an antitussive agent. It is the enantiomer of benproperine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its effectiveness in suppressing coughs without the sedative effects commonly associated with other antitussive medications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-benproperine typically involves the resolution of racemic benproperine or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selectivity and yield of the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-benproperine may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods are optimized to produce high yields of the enantiomer with minimal impurities. The choice of method depends on factors such as cost, efficiency, and the required purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-benproperine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Antitussive Properties

Benproperine is primarily recognized as an antitussive agent , effective in suppressing nonproductive coughs. It is less toxic compared to other cough suppressants and can be administered orally, making it a preferred choice in clinical settings for managing cough symptoms without significant side effects .

Mechanism of Action:

- Benproperine acts centrally on the cough reflex, inhibiting the cough response triggered by irritants such as citric acid. Studies have shown that its metabolites also contribute to its antitussive effects, although some metabolites may not exhibit significant activity .

Anticancer Applications

Recent research has highlighted the potential of benproperine as an anticancer agent, particularly focusing on its stereoisomers. The (S)-enantiomer, S-Benproperine, has demonstrated enhanced efficacy in inhibiting cancer cell migration and invasion compared to its (R)-counterpart and the racemic mixture .

Mechanism of Action Against Cancer

- Inhibition of Cell Migration: S-Benproperine targets ARPC2, a protein involved in actin polymerization, thereby disrupting cancer cell motility. In vitro studies have shown that S-Benproperine significantly reduces the invasion of various cancer cell lines, including colorectal and pancreatic cancer cells .

- Metastasis Prevention: The compound has been shown to inhibit the metastatic spread of cancer cells by preventing their migration and hindering angiogenesis (the formation of new blood vessels) necessary for tumor growth .

Case Studies and Research Findings

- A study demonstrated that S-Benproperine exhibited IC50 values of approximately 2 µM for inhibiting DLD-1 colorectal cancer cells' invasion, significantly lower than that of R-Benproperine .

- Another investigation reported that benproperine phosphate showed promising anticancer effects in pancreatic cancer models both in vitro and in vivo, indicating its potential for repurposing as a cancer treatment .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of benproperine:

Wirkmechanismus

The mechanism of action of ®-benproperine involves its interaction with specific receptors in the central nervous system. It acts on the cough center in the brainstem to suppress the cough reflex. The molecular targets include various neurotransmitter receptors and ion channels that modulate neuronal activity. The pathways involved in its action are complex and involve multiple steps of signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benproperine: The racemic mixture containing both ®- and (S)-enantiomers.

Dextromethorphan: Another antitussive agent with a different mechanism of action.

Codeine: An opioid antitussive with sedative effects.

Uniqueness

®-benproperine is unique in its ability to suppress coughs without causing sedation, making it a preferred choice for patients who need to avoid drowsiness. Its chiral nature also allows for more targeted interactions with biological receptors, potentially leading to fewer side effects compared to non-chiral or racemic compounds.

Eigenschaften

CAS-Nummer |

124678-30-4 |

|---|---|

Molekularformel |

C21H27NO |

Molekulargewicht |

309.4 g/mol |

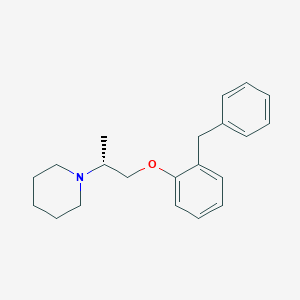

IUPAC-Name |

1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |

InChI |

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |

InChI-Schlüssel |

JTUQXGZRVLWBCR-GOSISDBHSA-N |

SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Isomerische SMILES |

C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Kanonische SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.